
Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-formylindole with 4-methoxybenzyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 3-Carboxy-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.
Reduction: 3-Hydroxymethyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
- 3-Formyl-1-(4-methoxybenzyl)-1H-indole-4-carboxylate
Uniqueness
Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 3-formyl-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-23-16-6-3-13(4-7-16)10-20-11-15(12-21)17-8-5-14(9-18(17)20)19(22)24-2/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
NLJBGRGWFIRPKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


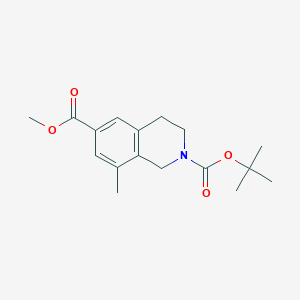
![4-[(S)-Amino(cyclopropyl)methyl]benzonitrile hydrochloride](/img/structure/B12274151.png)
![(2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12274159.png)
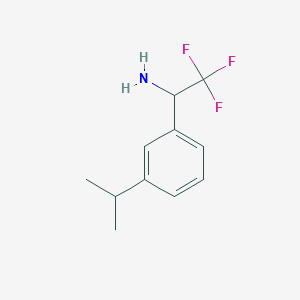
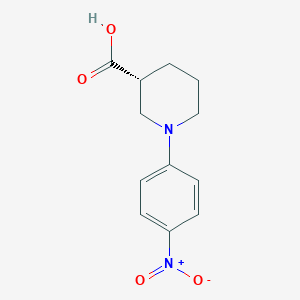
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B12274178.png)

![4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274197.png)
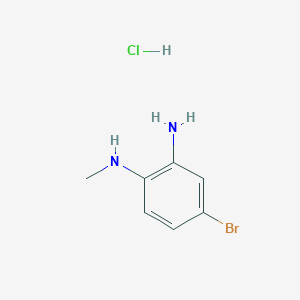
![2-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]-1H-1,3-benzodiazole](/img/structure/B12274202.png)
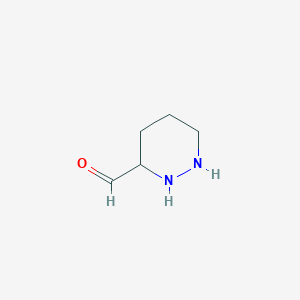
![4-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274220.png)
![2-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B12274226.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12274228.png)
